1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
Description
Chemical Structure and Properties 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (C₁₀H₁₀FN₃) is a pyrazole-based compound featuring a 2-fluorophenyl substituent at position 1 and a methyl group at position 4 of the pyrazole ring. Its molecular weight is 191.2 g/mol, and its CAS registry number is 1448854-93-0 . Its fluorine substituent enhances metabolic stability and bioavailability, while the methyl group contributes to lipophilicity .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPBUZGMMRCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Multicomponent Domino Reactions with Arylglyoxals
Pyrazol-5-amines participate in domino reactions with arylglyoxals to form fused heterocycles. For 1-(2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, reactions with arylglyoxals under acidic conditions yield novel tricyclic structures.
Key Findings:
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Reaction Conditions :
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Solvent : DMF or ethanol
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Catalyst : p-TsOH (10 mol%)
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Temperature : 80–100°C
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Time : 20–60 minutes
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Products :
Table 1: Representative Domino Reaction Outcomes
| Arylglyoxal (R) | Product Structure | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | Pyrrolo[2,3-c]pyrazole | 34 |
| 4-Chlorophenyl | 1,7-Naphthyridine derivative | 65 |
| 3-Methylphenyl | 1,3-Diazocane analog | 74 |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group directs EAS reactions to specific positions:
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Nitration :
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Halogenation :
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Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.
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Outcome : Bromine preferentially substitutes at the 5-position of the pyrazole ring due to steric hindrance from the methyl group.
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Nucleophilic Substitution at the Pyrazole Core
The methyl group at position 4 and fluorine on the phenyl ring influence reactivity:
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Methyl Group Functionalization :
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Oxidation : Under strong oxidizing conditions (CrO₃/H₂SO₄), the methyl group converts to a carboxylic acid.
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Chlorination : SOCl₂ converts the methyl group to -CH₂Cl, enabling further derivatization.
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Fluorine Replacement :
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SNAr Reactions : Fluorine undergoes substitution with strong nucleophiles (e.g., -OH or -NH₂) under high-temperature basic conditions (NaOH, 120°C).
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Comparative Reactivity with Structural Analogs
Table 2: Reaction Behavior vs. Similar Pyrazoles
| Compound | Dominant Reaction Type | Key Difference |
|---|---|---|
| 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | EAS at phenyl ring | Para-fluorine directs substitution to 2-position |
| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine | SNAr at Cl site | Higher reactivity due to Cl’s leaving group ability |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C10H10FN3
- Molecular Weight : 191.2 g/mol
- CAS Number : 1448854-93-0
- Chemical Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a methyl group at specific positions, which contributes to its reactivity and biological properties.
Medicinal Chemistry Applications
1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as a bioactive molecule with various therapeutic applications:
Anti-inflammatory and Analgesic Properties
Research has shown that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. These compounds are being explored as non-ulcerogenic alternatives for traditional anti-inflammatory drugs. Studies indicate that modifications at the 4-position of the pyrazolone ring can enhance anti-inflammatory efficacy while minimizing side effects .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. For example, derivatives of pyrazoles have shown promising results against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The presence of the fluorine atom in the structure may enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapy.
Enzyme Inhibition
This compound is also being studied for its potential to inhibit specific enzymes related to disease pathways. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis . This suggests that this compound could be a valuable lead compound in drug design targeting FGFRs.
Biological Research Applications
The biological implications of this compound extend beyond anticancer activity:
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of pyrazole derivatives. The structural characteristics of this compound may contribute to its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
Materials Science Applications
In addition to medicinal applications, this compound is being explored in materials science:
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials with specific electronic or optical properties .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory activity | Demonstrated significant reduction in inflammation markers compared to control groups. |
| Study B | Anticancer properties | Inhibited proliferation of breast cancer cells with an IC50 value indicating potent activity. |
| Study C | Enzyme inhibition | Showed effective inhibition of FGFRs in vitro, suggesting potential for cancer therapy applications. |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Position and Electronic Effects
(a) 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₉F₂N₃
- Molecular Weight : 209.2 g/mol
- Key Differences: Contains two fluorine atoms at positions 2 and 4 on the phenyl ring, increasing electronegativity and polarity compared to the monofluorinated target compound. Methyl group is at position 3 of the pyrazole (vs. position 4 in the target), altering steric interactions in binding assays .
(b) 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
Halogen Substitution Variations
(a) 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Molecular Weight : 207.7 g/mol
- Key Differences :
(b) 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
Non-Aromatic Substituents
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.2 g/mol
- Key Differences :
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | C₁₀H₁₀FN₃ | 191.2 | 2-Fluorophenyl, 4-methyl | 2.1 |
| 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 209.2 | 2,4-Difluorophenyl, 3-methyl | 2.4 |
| 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | C₁₇H₁₆FN₃ | 281.3 | 4-Fluorophenyl, 4-(4-methylphenyl) | 3.8 |
| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | 207.7 | 2-Chlorophenyl, 4-methyl | 2.6 |
*LogP values estimated using ChemDraw software.
Biological Activity
1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Chemical Formula : CHFN
- Molecular Weight : 191.209 g/mol
- CAS Number : 1152858-54-2
- PubChem CID : 18425520
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with fluorinated phenyl groups. Various methods have been explored to optimize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | Inhibition (%) | IC (µM) |
|---|---|---|
| HepG2 (Liver) | 54.25 | Not specified |
| HeLa (Cervical) | 38.44 | Not specified |
| GM-6114 (Fibroblasts) | 80.06 (no toxicity) | Not applicable |
These results indicate a selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has shown potential in inhibiting p38 MAP kinase, which is implicated in inflammatory responses and cancer progression .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
| Enzyme | IC (µM) |
|---|---|
| COX-1 | 5.40 |
| COX-2 | 0.01 |
These findings suggest that it may be a promising candidate for treating inflammatory conditions, potentially outperforming established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Recent studies have expanded on the biological activities of pyrazole derivatives, including this compound:
- Anticancer Study : A study found that various pyrazole derivatives exhibited potent anticancer activities, with specific modifications enhancing efficacy against different cancer types .
- Anti-inflammatory Research : Another investigation revealed that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential role in managing chronic inflammatory diseases .
- SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrazole ring can enhance biological activity, providing insights into the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
